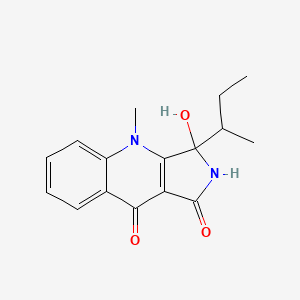

Quinolactacin C

Descripción

This compound has been reported in Penicillium with data available.

quinolone antibiotic from Penicillium sp.; structure in first source

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H18N2O3 |

|---|---|

Peso molecular |

286.33 g/mol |

Nombre IUPAC |

3-butan-2-yl-3-hydroxy-4-methyl-2H-pyrrolo[3,4-b]quinoline-1,9-dione |

InChI |

InChI=1S/C16H18N2O3/c1-4-9(2)16(21)14-12(15(20)17-16)13(19)10-7-5-6-8-11(10)18(14)3/h5-9,21H,4H2,1-3H3,(H,17,20) |

Clave InChI |

XWFRPFLIFHQNPA-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C1(C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1)O |

Sinónimos |

quinolactacin C |

Origen del producto |

United States |

Foundational & Exploratory

Quinolactacin C: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacins are a class of fungal alkaloids characterized by a unique quinolone-γ-lactam hybrid structure. First reported in 2000, these compounds have garnered interest in the scientific community due to their potential as pharmacophores for various therapeutic areas, including cancer and neurodegenerative diseases. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of a specific member of this family, Quinolactacin C, from its natural fungal source, Penicillium. The document details the experimental protocols for its extraction and purification, summarizes its physicochemical and spectral data, and visualizes its proposed biosynthetic pathway.

Discovery of this compound

This compound was first discovered along with its congeners, Quinolactacin A and B, from the fermentation broth of Penicillium sp. EPF-6. This fungal strain was isolated from the larvae of the mulberry pyralid (Margaronia pyloalis Welker).[1][2] The initial investigation identified these compounds as novel quinolone derivatives with a distinct γ-lactam ring fused to the quinolone core.[1][2]

Experimental Protocols

While the original literature provides a general overview of the isolation process, a detailed, step-by-step protocol is outlined below as a representative method for the production and purification of this compound from a solid culture of Penicillium sp. EPF-6.

Fungal Fermentation

A solid culture fermentation method is employed for the production of Quinolactacins.

-

Seed Culture Preparation:

-

Inoculate a 500 mL Erlenmeyer flask containing 100 mL of a liquid medium (e.g., potato dextrose broth) with a pure culture of Penicillium sp. EPF-6.

-

Incubate the flask for 4 days at 28°C on a rotary shaker at 200 rpm.

-

-

Solid Culture Fermentation:

-

Prepare a solid medium in 500 mL Erlenmeyer flasks. A suitable medium consists of rice or a grain-based substrate.

-

Autoclave the solid medium to ensure sterility.

-

Inoculate each flask containing the solid medium with a portion of the seed culture.

-

Incubate the flasks under stationary conditions at 28°C for approximately 17 days.

-

Extraction of this compound

Following fermentation, the fungal biomass and solid medium are subjected to solvent extraction to isolate the crude secondary metabolites.

-

Harvest the entire contents of the fermentation flasks.

-

Macerate the solid culture in a suitable organic solvent, such as methanol or a mixture of methanol and chloroform, at room temperature.

-

Perform the extraction multiple times to ensure a thorough recovery of the metabolites.

-

Combine the organic extracts and filter to remove solid debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

The crude extract is then subjected to a series of chromatographic steps to isolate and purify this compound.

-

Initial Fractionation (e.g., Column Chromatography):

-

Adsorb the crude extract onto a silica gel support.

-

Pack a glass column with silica gel and equilibrate with a non-polar solvent (e.g., hexane).

-

Apply the crude extract-silica gel mixture to the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane, ethyl acetate, and methanol.

-

Collect fractions and monitor their composition using thin-layer chromatography (TLC).

-

Pool fractions containing compounds with similar TLC profiles.

-

-

Fine Purification (e.g., High-Performance Liquid Chromatography - HPLC):

-

Subject the fraction containing this compound to further purification by reversed-phase HPLC.

-

A C18 column is typically used for this purpose.

-

Elute with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid to improve peak shape. An isocratic or gradient elution can be employed.

-

Monitor the eluent with a UV detector at a wavelength suitable for the quinolone chromophore (e.g., 254 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to yield the purified compound.

-

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₈N₂O₃ |

| Molecular Weight | 286.33 g/mol |

| Appearance | White powder |

| Melting Point | 180-185 °C (decomposed) |

| Optical Rotation | [α]D²⁵ +120° (c 0.1, DMSO) |

Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.11 | d | 8.0 | H-5 |

| 7.78 | d | 8.0 | H-8 |

| 7.68 | t | 8.0 | H-7 |

| 7.37 | t | 8.0 | H-6 |

| 4.29 | d | 9.0 | H-3a |

| 3.65 | s | N-CH₃ | |

| 2.21 | m | H-2' | |

| 1.48 | m | H-3'a | |

| 1.18 | m | H-3'b | |

| 0.90 | d | 7.0 | H-4' |

| 0.85 | t | 7.0 | H-5' |

Table 3: ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 177.2 | C | C-9 |

| 172.1 | C | C-1 |

| 140.2 | C | C-8a |

| 138.8 | C | C-4a |

| 132.8 | CH | C-7 |

| 125.4 | CH | C-5 |

| 123.8 | CH | C-6 |

| 118.9 | C | C-9a |

| 115.4 | CH | C-8 |

| 88.4 | C | C-3 |

| 65.9 | CH | C-3a |

| 36.0 | CH₃ | N-CH₃ |

| 35.8 | CH | C-2' |

| 20.8 | CH₂ | C-3' |

| 17.5 | CH₃ | C-4' |

| 11.4 | CH₃ | C-5' |

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of quinolactacins is believed to originate from L-tryptophan and an amino acid, in the case of this compound, likely L-isoleucine. The pathway involves a series of enzymatic reactions catalyzed by a nonribosomal peptide synthetase (NRPS) complex. The final step to yield this compound is a proposed hydroxylation of the Quinolactacin A precursor.

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound from Penicillium culture.

Caption: General workflow for the isolation and purification of this compound.

Conclusion

This compound represents an intriguing fungal metabolite with a unique chemical architecture. The protocols and data presented in this guide provide a comprehensive resource for researchers interested in the natural product chemistry and potential therapeutic applications of quinolactacins. Further investigation into the specific enzymes responsible for the biosynthesis of this compound and the exploration of its biological activity are promising avenues for future research.

References

A Novel Antifungal Quinolone Compound from a Marine-Derived Fungus: Penicilloneines A and B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health and food security. This has intensified the search for novel antifungal agents with unique mechanisms of action. Marine-Tagebuchs, with their vast and largely unexplored biodiversity, represent a promising frontier for the discovery of new bioactive secondary metabolites. This whitepaper provides a comprehensive overview of Penicilloneines A and B, recently discovered quinolone-citrinin hybrid compounds with potent antifungal properties. These compounds were isolated from the starfish-derived fungus Penicillium sp. GGF16-1-2. Penicilloneines A and B are the first reported hybrids of their kind, exhibiting significant activity against the plant pathogenic fungus Colletotrichum gloeosporioides.[1][2] This document details their chemical nature, biological activity, and putative mechanism of action, offering valuable insights for researchers in mycology, natural product chemistry, and antifungal drug development.

Chemical Structure and Properties

Penicilloneines A and B are unique hybrid molecules that integrate a 4-hydroxy-1-methyl-2(1H)-quinolone moiety with a citrinin unit, connected by a methylene bridge.[1][2] The structural elucidation of these compounds was accomplished through a combination of advanced spectroscopic techniques, including single-crystal X-ray diffraction, which provided unambiguous determination of their three-dimensional architecture.[1][2]

Penicilloneine A has a molecular formula of C23H23NO5, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[3] Its structure features a complex fusion of the two parent scaffolds.

Penicilloneine B shares the core quinolone-citrinin hybrid structure with Penicilloneine A but differs in its substitutions.

The novelty of this structural amalgamation lies in the synergistic antifungal effect observed, which is significantly greater than that of the individual quinolone or citrinin monomers.[3]

Biological Activity: Potent Antifungal Action

Penicilloneines A and B have demonstrated remarkable antifungal activity against Colletotrichum gloeosporioides, a widespread plant pathogen responsible for anthracnose disease in a variety of crops. The antifungal potency of these compounds was quantified using the lethal concentration 50 (LC50) value, which represents the concentration required to kill 50% of the fungal population.

| Compound | LC50 (µg/mL) against C. gloeosporioides |

| Penicilloneine A | 0.02 |

| Penicilloneine B | 1.51 |

Table 1: Antifungal Activity of Penicilloneines A and B[1][2]

The data clearly indicates that Penicilloneine A is a particularly potent antifungal agent, with an LC50 value in the nanomolar range. A comparative study revealed that the antifungal activity of Penicilloneine A is substantially higher than its constituent monomers, highlighting a significant synergistic effect arising from the hybrid structure.[3]

Mechanism of Action: Disruption of Fungal Cell Wall Integrity

Preliminary mechanistic studies on Penicilloneine A suggest that its antifungal activity stems from the disruption of the fungal cell wall.[1][2] This is achieved through a dual-action mechanism involving the modulation of gene expression in C. gloeosporioides:

-

Upregulation of Hydrolase Genes: Penicilloneine A was found to upregulate a suite of nutrient-related hydrolase genes. These include genes encoding for putative hydrolases, acetylcholinesterase, glycosyl hydrolase, leucine aminopeptidase, lipase, and beta-galactosidase.[2] The increased production of these degradative enzymes likely leads to the breakdown of essential components of the fungal cell wall.

-

Downregulation of Synthase Genes: Concurrently, Penicilloneine A downregulates the expression of key synthase genes, such as those encoding 3-carboxymuconate cyclase, pyruvate decarboxylase, phosphoketolase, and oxalate decarboxylase.[2] The reduced synthesis of vital cellular building blocks further compromises the integrity and synthesis of the cell wall.

This combined effect of increased degradation and decreased synthesis of cell wall components leads to cell vacuolization and ultimately, the disruption of the fungal cell, inhibiting its growth and proliferation.[1][2]

Experimental Protocols

The following sections outline the generalized experimental methodologies for the isolation, characterization, and bioactivity assessment of Penicilloneines A and B. It is important to note that the specific parameters and reagents used in the original study may vary, and these protocols are based on standard practices in the field of natural product discovery.

Isolation and Purification of Penicilloneines A and B

The isolation of Penicilloneines A and B involves a multi-step process beginning with the fermentation of the producing fungal strain, followed by extraction and chromatographic purification of the target compounds.

Antifungal Susceptibility Testing

The antifungal activity of the isolated compounds against C. gloeosporioides can be determined using a standard broth microdilution method to ascertain the minimum inhibitory concentration (MIC) and subsequently the LC50 values.

Gene Expression Analysis

To investigate the mechanism of action, the effect of Penicilloneine A on the gene expression profile of C. gloeosporioides can be analyzed using quantitative Real-Time PCR (qRT-PCR) or RNA sequencing (RNA-Seq).

Signaling Pathway of Antifungal Action

The proposed mechanism of action of Penicilloneine A involves the disruption of the fungal cell wall through the differential regulation of key enzyme-encoding genes. The following diagram illustrates this putative signaling pathway.

Conclusion and Future Perspectives

Penicilloneines A and B represent a novel class of quinolone-derived natural products with potent antifungal activity. Their unique hybrid structure and mechanism of action, involving the disruption of fungal cell wall integrity through gene regulation, make them promising lead compounds for the development of new antifungal drugs. Further research is warranted to fully elucidate the specific molecular targets of these compounds and to explore their efficacy against a broader range of fungal pathogens, including those of clinical significance. The detailed investigation of the biosynthetic pathway of Penicilloneines in Penicillium sp. GGF16-1-2 could also open avenues for synthetic biology approaches to generate novel analogs with improved antifungal properties. The discovery of Penicilloneines A and B underscores the importance of exploring unique ecological niches, such as marine-derived microorganisms, in the quest for new therapeutic agents.

References

A Technical Guide to the Structural Elucidation of Quinolactacin C Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Quinolactacin C and its isomers. Quinolactacins are a family of fungal metabolites characterized by a novel quinolone skeleton fused to a γ-lactam ring. The initial discovery of Quinolactacins A, B, and C from the fermentation broth of Penicillium sp. EPF-6 laid the groundwork for further investigation into their stereochemistry and biological activities, including the inhibition of tumor necrosis factor (TNF) production.

Physicochemical and Spectroscopic Data of this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques to determine its planar structure and stereochemistry. The molecular formula was established as C₁₆H₁₈N₂O₃ through Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Nuclear Magnetic Resonance (NMR) spectral analyses[1][2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈N₂O₃ | [1][2] |

| Appearance | White powder | [2] |

| Melting Point | 180-185°C (dec.) | [2] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Detailed NMR data for this compound is not fully available in the provided search results. The following is a representative table structure based on typical data for related natural products. Researchers should refer to the primary literature for complete assignments.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 2 | - | - | - | - |

| 3 | - | - | - | - |

| 4 | - | - | - | - |

| 4a | - | - | - | - |

| 5 | - | - | - | - |

| 6 | - | - | - | - |

| 7 | - | - | - | - |

| 8 | - | - | - | - |

| 8a | - | - | - | - |

| 9 | - | - | - | - |

| 1' | - | - | - | - |

| 2' | - | - | - | - |

| 3' | - | - | - | - |

| 4' | - | - | - | - |

| N-CH₃ | - | - | - | - |

Experimental Protocols for Structural Elucidation

The determination of the complete structure of this compound isomers involves a systematic application of several key experimental protocols.

Isolation and Purification

This compound is typically isolated from the fermentation broth of Penicillium species. The general workflow involves:

-

Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound[1][2].

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the elemental composition and molecular weight of the isolated compound.

-

Technique: Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS).

-

Procedure: The purified sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the molecular weight. High-resolution measurements provide the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments is crucial for elucidating the carbon skeleton and the relative stereochemistry of this compound.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

1D NMR:

-

¹H NMR: Provides information about the number and types of protons, their chemical environment, and scalar couplings to neighboring protons.

-

¹³C NMR: Reveals the number of carbon atoms and their hybridization state.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, helping to establish substructures.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting substructures.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, providing information about the relative stereochemistry.

-

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.

-

Crystallization: The purified compound is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding the precise three-dimensional arrangement of atoms in the molecule.

Visualizing the Elucidation Workflow

The logical flow of experiments for the structural elucidation of a natural product like this compound can be visualized as follows:

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound isomers is a multi-faceted process that integrates various analytical techniques. While initial studies have established the core structure, the determination of the absolute stereochemistry of each isomer requires more advanced methods like X-ray crystallography or enantioselective synthesis. The detailed spectroscopic data and experimental protocols outlined in this guide provide a foundational framework for researchers engaged in the study of these and other novel natural products. Further research to fully characterize all isomers of this compound will be crucial for understanding their structure-activity relationships and potential therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Quinolactacin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin C is a novel quinolone alkaloid first isolated from the fermentation broth of Penicillium sp. EPF-6.[1] As a member of the quinolactacin family, it shares a unique quinolone skeleton fused with a γ-lactam ring. This structural motif has garnered significant interest within the scientific community due to the compound's potential as a tumor necrosis factor-alpha (TNF-α) inhibitor, suggesting its therapeutic promise in inflammatory diseases. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental methodologies for its characterization, and a visualization of its implicated biological signaling pathway.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a quantitative foundation for its handling, formulation, and analysis.

| Property | Value |

| Molecular Formula | C₁₆H₁₈N₂O₃[1] |

| Molecular Weight | 286.33 g/mol |

| Appearance | White powder[1] |

| Melting Point | 180-185 °C (with decomposition)[1] |

| Solubility | Soluble in methanol and acetone; slightly soluble in ethyl acetate and chloroform; insoluble in ether, n-hexane, and water.[1] |

| Spectral Data | See detailed spectral data tables below. |

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in the structural elucidation of this compound. The following table summarizes the key 1H and 13C NMR chemical shifts, assigned based on spectroscopic analysis.

| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1' | 12.2 | |

| 2' | 25.9 | |

| 3' | 68.1 | |

| N-CH₃ | 31.5 | |

| C-1 | 169.8 | |

| C-3 | 92.1 | |

| C-3a | 62.4 | |

| C-4a | 140.1 | |

| C-5 | 122.5 | |

| C-6 | 129.7 | |

| C-7 | 123.6 | |

| C-8 | 131.8 | |

| C-8a | 116.1 | |

| C-9 | 176.9 | |

| C-9a | 149.2 |

Note: NMR data can vary slightly based on the solvent and instrument used. The data presented is a compilation from available literature.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular formula of this compound.

| Ion | m/z |

| [M+H]⁺ | 287 |

| High-Resolution FAB-MS | |

| Found | 287.1396 |

| Calculated for C₁₆H₁₉N₂O₃ | 287.1396 |

Infrared spectroscopy provides insights into the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | O-H Stretch (hydroxyl group) |

| 1710 | C=O Stretch (γ-lactam) |

| 1650 | C=O Stretch (quinolone) |

| 1600 | C=C Stretch (aromatic) |

Experimental Protocols

The following section outlines the general methodologies employed in the isolation and characterization of this compound.

Isolation of this compound from Penicillium sp. EPF-6

The isolation of this compound is typically achieved through a multi-step process involving fermentation, extraction, and chromatographic purification.

-

Fermentation: Penicillium sp. EPF-6 is cultured in a suitable broth medium under controlled conditions to promote the production of secondary metabolites, including this compound.

-

Extraction: The fermentation broth is harvested, and the supernatant is subjected to solvent extraction, typically with ethyl acetate, to partition the organic compounds.

-

Silica Gel Chromatography: The crude extract is then subjected to column chromatography on silica gel, using a gradient of solvents to achieve initial separation of the components.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reversed-phase HPLC to yield the pure compound.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer. Samples are typically dissolved in deuterated solvents such as DMSO-d₆.

-

Mass Spectrometry: High-resolution FAB-MS is performed to determine the exact mass and molecular formula of the compound.

-

Infrared Spectroscopy: IR spectra are obtained using an FTIR spectrometer, with the sample prepared as a KBr pellet.

Biological Activity and Signaling Pathway

Quinolactacins have been identified as inhibitors of TNF-α production.[2] TNF-α is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade. Its overproduction is implicated in a variety of inflammatory diseases. The binding of TNF-α to its receptor (TNFR1) initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, which in turn upregulates the expression of various inflammatory genes. The inhibitory action of this compound is believed to interfere with this pathway, thereby reducing the inflammatory response.

Conclusion

This compound represents a promising natural product with significant potential for the development of novel anti-inflammatory therapeutics. This guide has provided a detailed overview of its physicochemical properties, the experimental methodologies for its study, and its proposed mechanism of action. Further research into its synthesis, structure-activity relationships, and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

The Multifaceted Biological Activities of Quinolactacin C Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacins are a class of naturally occurring alkaloids characterized by a unique quinolone-γ-lactam fused heterocyclic scaffold.[1] First isolated from Penicillium sp., these compounds have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities.[2][3] This technical guide provides an in-depth overview of the biological activities of Quinolactacin C and its synthetic derivatives, with a focus on their potential as therapeutic agents. We will delve into their anticancer, antibacterial, anti-inflammatory, and neuroprotective properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Biological Activities

This compound and its derivatives have demonstrated a remarkable range of biological effects, positioning them as promising lead compounds for drug discovery programs. These activities include:

-

Anticancer and Cytotoxic Activity: A significant body of research has focused on the antiproliferative effects of quinolactacin derivatives against various cancer cell lines.[3][4]

-

Antibacterial and Anti-biofilm Activity: As members of the quinolone family of antibiotics, quinolactacins exhibit activity against a range of bacteria, including clinically relevant strains. Notably, some derivatives have shown potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[5][6]

-

Anti-inflammatory Activity: The foundational compound, Quinolactacin A, was first identified for its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation.[5] This anti-inflammatory potential has been explored in various derivatives.

-

Acetylcholinesterase Inhibition: Certain quinolactacin derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease, suggesting a potential neuroprotective role.[3]

-

Other Activities: The therapeutic potential of this class of compounds extends to antioxidant, antimalarial, and antiviral activities, though these are less extensively studied.[2]

Data Presentation: Quantitative Analysis of Biological Activities

The following tables summarize the quantitative data on the biological activities of select this compound derivatives from published literature. This data provides a basis for understanding the structure-activity relationships (SAR) within this compound class.

Table 1: Cytotoxic Activity of this compound Derivatives (IC50 values in µM)

| Compound/Derivative | HepG2 | 95-D | MGC832 | HeLa | Reference |

| Quinolactacin A | Potent | Potent | Potent | Potent | [3] |

| Quinolactacin B | Potent | Potent | Potent | Potent | [3] |

| Quinolactacide | Inactive | Inactive | Inactive | Inactive | [7] |

| Citriquinochroman | 6.1 (L5178Y) | - | - | - | [7] |

Table 2: Antibacterial and Anti-biofilm Activity of Quinolactacin Derivatives

| Compound/Derivative | Organism | Activity | MIC/IC50 (µM) | Reference |

| (S)-quinolactacin-H | P. aeruginosa PAO1 | Biofilm Inhibition | 16.7 | [5] |

| (R)-quinolactacin-H | P. aeruginosa PAO1 | Biofilm Inhibition | 24.5 | [5] |

| (S)-quinolactacin-H | P. aeruginosa PAO1 | Biofilm Dispersion | 42.2 (DC50) | [8] |

| (R)-quinolactacin-H | P. aeruginosa PAO1 | Biofilm Dispersion | 47.1 (DC50) | [8] |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Quinolactacin Derivatives

| Compound/Derivative | Activity | IC50 | Notes | Reference |

| Quinolactacin A1 | AChE Inhibitor | - | - | |

| Quinolactacin A2 | AChE Inhibitor | - | 14 times more active than A1 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cell lines (e.g., HepG2, 95-D, MGC832, HeLa) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Anti-biofilm Activity: Crystal Violet Staining Assay

This assay quantifies the formation of bacterial biofilms.

-

Bacterial Culture Preparation: A bacterial strain, such as Pseudomonas aeruginosa PAO1, is grown overnight in a suitable medium (e.g., Luria-Bertani broth).

-

Biofilm Formation: The overnight culture is diluted (e.g., 1:100) in fresh medium, and 100 µL is added to the wells of a 96-well microtiter plate. The test compounds are added at various concentrations. The plates are then incubated statically at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

-

Staining: The remaining adherent biofilm is stained with 125 µL of 0.1% crystal violet solution for 15 minutes at room temperature.

-

Excess Stain Removal: The excess crystal violet is removed by washing the plate with water.

-

Solubilization: The stained biofilm is solubilized by adding 200 µL of 30% acetic acid or ethanol to each well.

-

Quantification: The absorbance of the solubilized stain is measured at a wavelength of 570 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.

Anti-inflammatory Activity: TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of TNF-α in stimulated immune cells.

-

Cell Culture: Macrophage-like cell lines (e.g., RAW 264.7 or J774.1) are cultured in appropriate media.

-

Cell Stimulation: The cells are seeded in 96-well plates and pre-treated with various concentrations of the this compound derivatives for 1-2 hours. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the production of TNF-α and incubated for 18-24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the TNF-α levels in the treated wells to the LPS-stimulated control wells. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are underpinned by their interactions with specific cellular targets and signaling pathways.

Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

As quinolone-class compounds, a primary mechanism of antibacterial action is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Caption: Quinolone antibacterial mechanism of action.

Anti-inflammatory Mechanism: Inhibition of TNF-α Signaling

The anti-inflammatory effects of certain this compound derivatives are attributed to their ability to suppress the production and signaling of the pro-inflammatory cytokine TNF-α. TNF-α exerts its effects by binding to its receptors (TNFR1 and TNFR2), which triggers a cascade of intracellular signaling events, leading to the activation of transcription factors like NF-κB and AP-1, and subsequent expression of inflammatory genes.

Caption: Inhibition of TNF-α production and signaling.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising class of bioactive compounds with significant therapeutic potential. Their diverse activities, spanning from anticancer and antibacterial to anti-inflammatory and neuroprotective effects, make them attractive scaffolds for further drug development. The quantitative data presented in this guide highlights the potency of certain derivatives and provides a foundation for future structure-activity relationship studies.

Future research should focus on:

-

Synthesis of novel derivatives: To improve potency, selectivity, and pharmacokinetic properties.

-

Elucidation of specific molecular targets: To gain a deeper understanding of the mechanisms of action for each biological activity.

-

In vivo studies: To validate the therapeutic potential of the most promising compounds in preclinical models of disease.

-

Toxicology studies: To assess the safety profiles of lead candidates.

By continuing to explore the rich chemical space of quinolactacin derivatives, the scientific community can unlock their full potential in the fight against a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) secretion but not IL-6 from activated human peripheral blood monocytes by a new synthetic demethylpodophyllotoxin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Quinolactacin C: A Potential TNF-alpha Inhibitor Exploring a Putative Mechanism of Action

For Immediate Release

This technical guide delves into the potential mechanism of action of Quinolactacin C, a natural product isolated from Penicillium species, as a Tumor Necrosis Factor-alpha (TNF-alpha) inhibitor. While direct and extensive research on this compound's specific inhibitory actions on TNF-alpha is not yet available in the public domain, this document synthesizes information from related quinoline-containing compounds and other metabolites from Penicillium species to propose a putative mechanism. This guide is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of novel natural products.

The Central Role of TNF-alpha in Inflammation

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine pivotal in initiating and sustaining the inflammatory cascade. It plays a crucial role in the pathogenesis of numerous autoimmune and inflammatory diseases. The biological effects of TNF-alpha are mediated through its interaction with two distinct cell surface receptors, TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2). Upon binding, these receptors trigger intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, leading to the transcription of a wide array of genes involved in inflammation, immunity, and cell survival.

The canonical NF-κB signaling pathway is a key downstream effector of TNF-alpha. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The binding of TNF-alpha to its receptor initiates a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby inducing the expression of various pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

Figure 1. Canonical TNF-alpha induced NF-κB signaling pathway.

Putative Mechanism of Action of this compound

Based on the documented anti-inflammatory activities of structurally related quinoline compounds and other metabolites isolated from Penicillium fungi, a plausible mechanism of action for this compound as a TNF-alpha inhibitor is its interference with the NF-κB signaling pathway.

Several studies on quinoline derivatives have highlighted their potential to modulate inflammatory responses. For instance, certain quinoline-3-carbonitriles have been identified as inhibitors of Tpl2 kinase, a key enzyme in the TNF-alpha production pathway[1]. Furthermore, a novel synthetic quinoline compound, referred to as Q3, has been shown to inhibit the canonical NF-κB pathway by potentially disrupting the DNA-binding activity of the p65 subunit of NF-κB[2]. The well-known quinoline alkaloid, quinine, has also been demonstrated to inhibit TNF-alpha production at the transcriptional level in human alveolar macrophages[3].

Moreover, various metabolites from Penicillium species exhibit significant anti-inflammatory properties. Penicillinolide A, isolated from a marine Penicillium species, was found to decrease the production of TNF-α, IL-1β, and IL-6 by inhibiting the phosphorylation and subsequent degradation of IκB-α, which is a critical step for NF-κB activation[4]. Similarly, other compounds from Penicillium sclerotiorum have been reported to inhibit TNF-α-induced phosphorylation of NF-κB[5][6].

Considering these findings, this compound, which possesses a quinoline backbone and is a product of Penicillium, may exert its anti-TNF-alpha effects through one or more of the following mechanisms:

-

Inhibition of IKK complex: By inhibiting the IKK complex, this compound could prevent the phosphorylation of IκBα.

-

Stabilization of the IκBα-NF-κB complex: This would prevent the release and nuclear translocation of NF-κB.

-

Inhibition of NF-κB DNA binding: this compound might directly interfere with the ability of NF-κB to bind to its target DNA sequences.

Figure 2. Potential points of inhibition by this compound in the NF-κB pathway.

Quantitative Data for Related Anti-Inflammatory Compounds

While specific quantitative data for this compound's anti-inflammatory activity is not available, the following table summarizes the inhibitory concentrations (IC50) of related compounds on various inflammatory markers. This provides a benchmark for the potential potency of this class of molecules.

| Compound/Extract | Source | Assay | Target/Marker | IC50 Value | Reference |

| Penicillinolide A | Penicillium sp. | LPS-stimulated RAW 264.7 macrophages | NO Production | 18.4 µM | [4] |

| PGE2 Production | 21.7 µM | [4] | |||

| Azaphilones (84, 85, 90, 91) | Penicillium sclerotiorum | LPS-induced BV-2 cells | NO Production | 25.3 - 34.8 µM | [5] |

| Butyrolactone I | Aspergillus flavipes | LPS-activated THP-1 cells | IL-6 Production | 2.69 ± 0.5 µM | [5] |

| TNF-α Production | 6.64 ± 0.4 µM | [5] | |||

| Quinoline Q3 | Synthetic | TNF-α stimulated HeLa/NF-κB-Luc cells | NF-κB Luciferase Activity | ~3 µM | [2] |

| Quinine | Cinchona bark | LPS-stimulated human alveolar macrophages | TNF-α Release | 50 - 200 µM | [3] |

Key Experimental Protocols for Assessing TNF-alpha Inhibition

To validate the putative mechanism of action of this compound, a series of in vitro experiments are necessary. The following are detailed methodologies for key assays.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic concentration of this compound on relevant cell lines (e.g., RAW 264.7 macrophages, THP-1 monocytes) to establish non-toxic working concentrations for subsequent assays.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of TNF-alpha Production (ELISA)

Purpose: To quantify the inhibitory effect of this compound on TNF-alpha secretion from stimulated immune cells.

Protocol:

-

Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 6-24 hours to induce TNF-alpha production.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Quantify the concentration of TNF-alpha in the supernatants using a commercially available mouse TNF-alpha ELISA kit according to the manufacturer's instructions.

-

Determine the percentage of inhibition relative to the LPS-stimulated, vehicle-treated control.

NF-κB Reporter Gene Assay

Purpose: To assess the effect of this compound on the transcriptional activity of NF-κB.

Protocol:

-

Use a stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element (e.g., HeLa/NF-κB-Luc).

-

Seed the cells in a 96-well plate and allow them to attach.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-alpha (e.g., 20 ng/mL) for 6 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Normalize the luciferase activity to the total protein concentration in each well.

Western Blot Analysis of NF-κB Signaling Proteins

Purpose: To investigate the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB pathway.

Protocol:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with this compound for 1 hour before stimulating with TNF-alpha or LPS for a short duration (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Figure 3. General experimental workflow for assessing TNF-alpha inhibitors.

Conclusion and Future Directions

Future research should focus on validating these hypotheses through direct experimental investigation using purified this compound. The experimental protocols outlined in this guide provide a clear roadmap for such studies. Elucidating the precise molecular targets of this compound will be crucial for its potential development as a novel anti-inflammatory therapeutic agent. Further studies, including in vivo animal models of inflammatory diseases, will also be necessary to establish its efficacy and safety profile.

References

- 1. Inhibition of Tpl2 kinase and TNFalpha production with quinoline-3-carbonitriles for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinine inhibits production of tumor necrosis factor-alpha from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Penicillinolide A: a new anti-inflammatory metabolite from the marine fungus Penicillium sp. SF-5292 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

literature review on Quinolactacin alkaloids

An In-depth Technical Guide to Quinolactacin Alkaloids

Introduction

Quinolactacins are a class of fungal alkaloids characterized by a unique N-methyl-4-quinolone skeleton fused with a γ-lactam ring.[1][2][3] First isolated from the fermentation broth of Penicillium species, these natural products have garnered significant interest from the scientific community due to their diverse and potent biological activities.[2][3][4] Found in entomopathogenic fungi, such as a strain isolated from the larvae of the mulberry pyralid (Margaronia pyloalis Welker), quinolactacins represent a novel scaffold with potential therapeutic applications.[3][4][5]

This technical guide provides a comprehensive review of the literature on quinolactacin alkaloids, covering their isolation, structural elucidation, biosynthesis, total synthesis, and biological activities. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and pharmacology of these unique fungal metabolites.

Isolation and Structure Elucidation

The initial discovery of quinolactacins involved the isolation of Quinolactacins A, B, and C from the fermentation broth of Penicillium sp. EPF-6.[3] Since then, several other analogues, including Quinolactacin H from a marine-derived Penicillium sp. ENP701, have been identified.[6][7] The structures of these compounds were determined through extensive spectroscopic analysis, including Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Nuclear Magnetic Resonance (NMR), with absolute configurations often confirmed by X-ray crystallography.[3][6]

Table 1: Summary of Selected Quinolactacin Alkaloids

| Compound Name | Molecular Formula | Source Organism | Reference |

| Quinolactacin A | C₁₆H₁₈N₂O₂ | Penicillium sp. EPF-6 | [3] |

| Quinolactacin B | C₁₅H₁₆N₂O₂ | Penicillium sp. EPF-6 | [3] |

| Quinolactacin C | C₁₆H₁₈N₂O₃ | Penicillium sp. EPF-6 | [3] |

| Quinolactacin H | Not Specified | Penicillium sp. ENP701 | [6] |

| Quinolactacin A1 | Not Specified | Penicillium citrinum | [8] |

| Quinolactacin A2 | Not Specified | Penicillium citrinum | [8] |

Biosynthesis

The biosynthesis of the quinolactacin core is a complex process involving a concise nonribosomal peptide synthetase (NRPS) pathway.[1][9] Feeding experiments and enzymatic assays have revealed that the quinolone-γ-lactam hybrid scaffold is synthesized from the precursors L-kynurenine (derived from L-tryptophan) and L-isoleucine.[5][10]

The pathway for Quinolactacin A biosynthesis in Penicillium involves a minimal set of four enzymes: QltA, QltB, QltD, and QltE.[1] The process begins with the formation of the 4-quinolone structure from kynurenine.[1] A key intermediate is the β-keto acid, N-methyl-2-aminobenzoylacetate, which is derived from L-kynurenine through a series of methylation, oxidative decarboxylation, and amide hydrolysis reactions.[9][10] Two single-module NRPSs then incorporate this β-keto acid and L-isoleucine, followed by a Dieckmann condensation to form the characteristic quinolone-γ-lactam structure.[9][10] This fungal pathway differs from those known in bacteria and plants.[1]

Total Synthesis

The novel structure and biological relevance of quinolactacins have prompted the development of synthetic strategies to produce them.[4] An enantioselective total synthesis of both (R)-(+)-quinolactacin-H and (S)-(−)-quinolactacin-H has been successfully achieved.[6][7] A key step in this synthesis is the asymmetric Pictet–Spengler reaction to create the chiral β-carboline intermediates.[7] The quinolone skeleton is subsequently assembled via a Winterfeldt oxidation.[7] This synthetic approach allows for the production of specific enantiomers for detailed biological evaluation.

Biological Activities

Quinolactacin alkaloids exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery.[1][11] Their functions range from enzyme inhibition to anti-biofilm and cytotoxic effects.

Table 2: Summary of Quinolactacin Biological Activities

| Compound(s) | Biological Activity | Target/Assay | Quantitative Data (IC₅₀) | Reference(s) |

| Quinolactacin A | TNF Production Inhibition | Not Specified | Not Specified | [2][5] |

| Quinolactacin A1 | Acetylcholinesterase (AChE) Inhibition | AChE Enzyme Assay | 280 μM | [11] |

| Quinolactacin A2 | Acetylcholinesterase (AChE) Inhibition | AChE Enzyme Assay | 19.8 μM | [11] |

| (S)-Quinolactacin-H | Biofilm Inhibition | P. aeruginosa PAO1 | 16.7 μM | [12] |

| (R)-Quinolactacin-H | Biofilm Inhibition | P. aeruginosa PAO1 | 24.5 μM | [12] |

| (S)-Quinolactacin-H | Biofilm Dispersion | P. aeruginosa PAO1 | 42.2 μM | [6] |

| (R)-Quinolactacin-H | Biofilm Dispersion | P. aeruginosa PAO1 | 47.1 μM | [6] |

-

Anti-inflammatory Activity: Quinolactacins were first identified as inhibitors of tumor necrosis factor (TNF) production, suggesting potential anti-inflammatory applications.[2][5]

-

Enzyme Inhibition: Quinolactacins A1 and A2 are known inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[4][11] Quinolactacin A2 is notably more potent than A1 in this regard.[11]

-

Anti-biofilm Activity: A significant finding is the potent activity of Quinolactacin-H against biofilms of the pathogenic bacterium Pseudomonas aeruginosa.[6][12] Both (R) and (S) enantiomers strongly inhibit biofilm formation and can also disperse pre-formed biofilms, addressing a major challenge in microbial resistance.[6][12] This is the first report of such activity for the quinolactacin class.[12]

-

Antimicrobial and Cytotoxic Activity: While some quinolones are known for their antibacterial properties, the enantiomers of Quinolactacin-H displayed only weak direct antimicrobial activity.[6][12] However, the broader class of quinolone alkaloids is known to possess a range of activities, including anticancer, antimalarial, and antiviral effects.[11]

Experimental Protocols

Protocol 1: Isolation and Purification of Quinolactacins

This generalized protocol is based on methods described in the literature for isolating alkaloids from fungal cultures.[13][14]

-

Fermentation: Cultivate the Penicillium strain (e.g., EPF-6) in a suitable liquid or solid medium (e.g., SC-1 solid medium) for a specified period (e.g., 5-12 days) to allow for metabolite production.[5]

-

Extraction:

-

Macerate the fungal culture (mycelium and medium) with an organic solvent like ethyl acetate or methanol.

-

Filter the mixture to separate the organic extract from the solid biomass.

-

Concentrate the organic extract in vacuo to obtain a crude residue.

-

-

Solvent Partitioning:

-

Dissolve the crude extract in a solvent mixture (e.g., ethyl acetate and water).

-

Perform a liquid-liquid extraction. The alkaloids can be moved to an acidic aqueous layer by extraction with dilute acid (e.g., 0.5 N HCl) to form soluble salts.

-

Basify the aqueous layer and re-extract with an organic solvent (e.g., chloroform) to recover the free base alkaloids.[13]

-

-

Chromatographic Purification:

-

Subject the semi-purified extract to column chromatography on silica gel, eluting with a solvent gradient (e.g., hexane-ethyl acetate or chloroform-methanol).[5]

-

Monitor fractions using thin-layer chromatography (TLC).

-

Combine fractions containing the target compounds and perform further purification using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure quinolactacins.[5]

-

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is adapted from the methodology used to assess the anti-biofilm activity of Quinolactacin-H against P. aeruginosa.[6][12]

-

Bacterial Culture Preparation: Grow P. aeruginosa (e.g., PAO1 strain) overnight in a suitable broth medium (e.g., Luria-Bertani) at 37°C.

-

Assay Setup:

-

Dilute the overnight culture to a standardized optical density (OD).

-

In a 96-well microtiter plate, add the bacterial suspension to wells containing fresh medium.

-

Add varying concentrations of the test compound (e.g., Quinolactacin-H dissolved in DMSO) to the wells. Include a positive control (e.g., benzimidazole) and a negative control (vehicle, e.g., DMSO).

-

-

Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

-

Quantification of Biofilm:

-

Carefully discard the planktonic (free-floating) culture from each well.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

-

Air-dry the plate.

-

Stain the adherent biofilm by adding a 0.1% (w/v) solution of crystal violet to each well and incubating for 15-20 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilize the stain bound to the biofilm by adding 30% acetic acid or ethanol to each well.

-

Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.

-

-

Data Analysis: Calculate the percentage of biofilm inhibition relative to the negative control and determine the IC₅₀ value from dose-response curves.

Conclusion and Future Perspectives

Quinolactacin alkaloids are a promising class of natural products with a unique chemical architecture and a diverse range of biological activities. Their ability to inhibit TNF production, act on acetylcholinesterase, and, most notably, inhibit and disperse bacterial biofilms highlights their potential as leads for developing new therapeutic agents. The elucidation of their biosynthetic pathway and the development of total synthesis routes provide essential tools for generating analogues and performing detailed structure-activity relationship (SAR) studies.

Future research should focus on several key areas:

-

Exploring the Full Biological Profile: Expanding the screening of quinolactacins against a wider range of biological targets, including different bacterial species, cancer cell lines, and viral pathogens.

-

Mechanism of Action Studies: Investigating the precise molecular mechanisms underlying their anti-biofilm and enzyme-inhibitory activities.

-

Analogue Synthesis and SAR: Utilizing the established synthetic pathways to create a library of quinolactacin derivatives to optimize potency and selectivity for specific targets.

-

Biosynthetic Engineering: Leveraging the identified biosynthetic gene cluster to produce novel analogues through engineered biosynthesis.[1]

The continued study of quinolactacin alkaloids holds significant promise for uncovering new scientific insights and developing novel solutions to pressing medical challenges, particularly in the context of microbial resistance and neurodegenerative diseases.

References

- 1. Engineered Biosynthesis of Fungal 4-Quinolone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinolactacin Biosynthesis Involves NRPSs Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05244B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

A Technical Guide to Quinolactacin C: Natural Sources and Fungal Producers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolactacin C, a member of the quinolactacin family of alkaloids, has garnered interest within the scientific community due to its unique chemical structure and potential biological activities. This technical guide provides an in-depth overview of the natural sources and fungal producers of this compound. It details the primary fungal strains responsible for its production, outlines experimental protocols for its fermentation and isolation based on available literature for related compounds, and presents a putative biosynthetic pathway. Quantitative data, where available for related compounds, is summarized, and key experimental workflows are visualized to aid in research and development efforts.

Natural Sources and Fungal Producers

This compound is a fungal metabolite, primarily produced by specific strains of the genus Penicillium.

Primary Producer: Penicillium sp. EPF-6

The initial discovery and isolation of this compound, along with its analogs Quinolactacins A and B, were from the fermentation broth of Penicillium sp. EPF-6.[1][2] This fungal strain was originally isolated from the larvae of the mulberry pyralid (Margaronia pyloalis), suggesting an entomopathogenic origin.

Other Potential Fungal Producers

While Penicillium sp. EPF-6 is the definitive source of this compound, other Penicillium species have been identified as producers of structurally related quinolactacins. These include:

-

Penicillium citrinum : This species has been found to produce quinolactacins A1 and A2, which are stereoisomers of quinolactacin A.[2]

-

Marine-derived Penicillium sp. ENP701 : A novel quinolactacin, named quinolactacin-H, was isolated from this marine fungus, highlighting that diverse environments can harbor quinolactacin-producing strains.[3][4]

These findings suggest that the biosynthetic machinery for quinolactacins is present in various species within the Penicillium genus.

Quantitative Data

Specific quantitative yields for this compound from the fermentation of Penicillium sp. EPF-6 are not explicitly detailed in the readily available scientific literature. However, to provide a reference point for production scale, the isolation of a related compound, quinolactacin-H, from a 40-liter culture of Penicillium sp. ENP701 yielded 20 grams of crude extract. Further purification would be necessary to determine the final yield of the pure compound.

Table 1: Example Yield of Crude Extract from a Quinolactacin-Producing Fungus

| Fungal Strain | Culture Volume (L) | Crude Extract Yield (g) | Reference |

| Penicillium sp. ENP701 | 40 | 20 | [3] |

Experimental Protocols

The following protocols are based on methodologies reported for the isolation of quinolactacins and other secondary metabolites from Penicillium species. These should be considered as a starting point and may require optimization for this compound production from Penicillium sp. EPF-6.

Fungal Fermentation

3.1.1. Culture Medium

A variety of media can be used for the cultivation of Penicillium species for secondary metabolite production. A common approach is to use a nutrient-rich liquid medium. An example of a suitable medium for a marine-derived Penicillium sp. is GYT medium.[5] For non-marine strains, standard fungal culture media such as Potato Dextrose Broth (PDB) or Czapek-Dox broth can be employed.[6][7]

Table 2: Example Fermentation Medium Composition (GYT Medium)

| Component | Concentration (%) |

| Glucose | 1.0 |

| Peptone | 0.5 |

| Yeast Extract | 0.1 |

| Seawater | 60.0 |

3.1.2. Fermentation Conditions

-

Inoculation : Inoculate the sterile fermentation medium with a spore suspension or a mycelial culture of Penicillium sp. EPF-6.

-

Incubation : Incubate the culture flasks on a rotary shaker (e.g., 200 rpm) at a controlled temperature (e.g., 28°C) for an initial growth phase (e.g., 8 days).[5]

-

Static Culture : Following the initial shaking phase, a period of static incubation (e.g., 22 days) may promote the production of secondary metabolites.[5]

Extraction and Isolation

3.2.1. Workflow for Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

3.2.2. Detailed Protocol

-

Separation of Mycelium and Broth : After fermentation, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar material.[6]

-

Extraction of the Culture Broth : Extract the culture filtrate multiple times with an organic solvent such as ethyl acetate. Combine the organic layers and concentrate them under reduced pressure to obtain a crude extract.[6]

-

Extraction of the Mycelium : The mycelial mass can be extracted with a solvent like methanol or acetone to recover any intracellular metabolites. This extract can be combined with the broth extract or processed separately.

-

Chromatographic Purification :

-

Initial Fractionation : Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate the components based on polarity.

-

Fine Purification : Fractions containing this compound, identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), can be further purified using preparative HPLC.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

For the analysis and quantification of this compound, a reversed-phase HPLC method is suitable. Based on the analysis of Quinolactacins A, B, and C, the following conditions can be used as a starting point:

Table 3: HPLC Conditions for Quinolactacin Analysis

| Parameter | Condition | Reference |

| Column | Supelcosil ABZ+plus | [8] |

| Mobile Phase | Acetonitrile : Water (20:80, v/v) | [8] |

| Detection | UV | Not specified |

| Flow Rate | Not specified | |

| Injection Volume | Not specified |

Note: The UV detection wavelength should be optimized based on the UV-Vis spectrum of pure this compound.

Biosynthetic Pathway

The biosynthetic pathway for this compound has not been fully elucidated. However, the pathway for the closely related Quinolactacin A2 has been investigated and is believed to proceed via a non-ribosomal peptide synthetase (NRPS) mechanism. The proposed pathway starts from the amino acid L-tryptophan.

Caption: Putative biosynthetic pathway of this compound.

The formation of the quinolone ring is proposed to start from L-kynurenine, a metabolite of L-tryptophan. This is followed by N-methylation and a series of enzymatic transformations to form a β-keto acid precursor. This precursor is then loaded onto a non-ribosomal peptide synthetase (NRPS) enzyme. The NRPS machinery then incorporates a second amino acid (the specific amino acid for this compound is not yet confirmed but is likely related to those in other quinolactacins). A Dieckmann condensation and subsequent cyclization reactions lead to the formation of the characteristic quinolone-γ-lactam scaffold. The final step to yield this compound is a hydroxylation reaction.

Conclusion

This compound is a fascinating natural product with a defined fungal origin in Penicillium sp. EPF-6. While specific production yields remain to be published, this guide provides a comprehensive framework for its study, including potential producer strains, detailed experimental protocols for fermentation and isolation based on related compounds, and a putative biosynthetic pathway. The provided information and visualizations are intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, facilitating further investigation into this and other bioactive fungal metabolites.

References

- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05244B [pubs.rsc.org]

- 6. Isolation and Characterization of Antibacterial Compound from a Mangrove-Endophytic Fungus, Penicillium chrysogenum MTCC 5108 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Penicillin production by wild isolates of Penicillium chrysogenum in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of Quinolactacins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacins are a family of fungal metabolites characterized by a unique quinolone-γ-lactam fused ring system. First isolated from Penicillium sp., these natural products have garnered significant interest due to their diverse biological activities, including potential as anti-biofilm agents. The stereochemistry of quinolactacins plays a crucial role in their biological function, making the precise determination of their absolute configuration a critical aspect of their study and potential therapeutic development. This guide provides a comprehensive overview of the stereochemical elucidation of quinolactacins, detailing the experimental methodologies and key findings that have defined their three-dimensional structures.

Core Concepts in Quinolactacin Stereochemistry

The stereochemistry of quinolactacins is primarily centered around one or more chiral centers within the γ-lactam ring and the attached side chains. The determination of the absolute configuration, denoted by the Cahn-Ingold-Prelog (R/S) nomenclature, is essential for understanding their structure-activity relationships. The key methods employed for this purpose include X-ray crystallography, enantioselective total synthesis, and NMR spectroscopy.

Known Quinolactacins and Their Stereochemical Assignments

Several quinolactacins have been isolated and characterized, with their stereochemistry being a key focus of investigation. While the stereochemistry of the initially discovered Quinolactacins A, B, and C was not immediately determined, subsequent studies have clarified the absolute configurations of several members of this family.

Table 1: Summary of Known Quinolactacins and Their Stereochemistry

| Quinolactacin | Stereochemical Assignment | Method of Determination |

| Quinolactacin A | Isolated as a mixture of diastereomers, (S)- and (R)-forms identified. | Total Synthesis |

| Quinolactacin B | Natural product is the (-)-enantiomer with (S) configuration. | Enantioselective Total Synthesis |

| Quinolactacin C | Stereochemistry not definitively assigned in initial reports. | - |

| Quinolactacin D | Isolated as (S)- and (R)-diastereomers. | - |

| Quinolactacin H | Exists as a magnesium salt of a racemic mixture of (R)- and (S)-enantiomers. | Single-Crystal X-ray Diffraction |

Experimental Protocols for Stereochemical Determination

The elucidation of the absolute configuration of quinolactacins relies on a combination of sophisticated analytical and synthetic techniques.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the absolute configuration of a molecule by mapping the electron density of a single crystal.[1] This method was instrumental in assigning the stereochemistry of Quinolactacin H.

Experimental Protocol for X-ray Crystallography of Quinolactacin H:

A suitable single crystal of Quinolactacin H magnesium salt is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions, space group, and the three-dimensional arrangement of atoms in the crystal lattice. The absolute configuration is determined by analyzing the anomalous dispersion of the X-ray scattering.

Table 2: Crystallographic Data for Quinolactacin H

| Parameter | Value |

| CCDC Deposition Number | 1517245 |

| Empirical Formula | C34H38MgN4O6 |

| Formula Weight | 622.99 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit cell dimensions | a = 10.9834(3) Å, α = 89.989(2)° |

| b = 11.9839(3) Å, β = 89.990(2)° | |

| c = 13.5645(4) Å, γ = 72.827(2)° | |

| Volume | 1701.31(8) ų |

| Z | 2 |

| Density (calculated) | 1.216 Mg/m³ |

Enantioselective Total Synthesis

The total synthesis of a natural product with a defined stereochemistry serves as a powerful tool for confirming its absolute configuration. By synthesizing a specific enantiomer and comparing its properties, such as optical rotation, to the natural product, the absolute configuration of the natural product can be unequivocally assigned. The asymmetric Pictet-Spengler reaction has been a key strategy in the enantioselective synthesis of quinolactacins.

Experimental Protocol for the Enantioselective Total Synthesis of (S)-(-)-Quinolactacin B:

The synthesis of (S)-(-)-Quinolactacin B can be achieved through a multi-step sequence, with the key stereochemistry-defining step being an asymmetric Pictet-Spengler reaction.

-

Formation of the β-carboline precursor: Tryptamine is reacted with an appropriate aldehyde in the presence of a chiral catalyst (e.g., a chiral phosphoric acid or a chiral thiourea derivative) to induce the asymmetric Pictet-Spengler cyclization, yielding an enantioenriched tetrahydro-β-carboline intermediate.

-

Oxidation to the quinolone core: The β-carboline intermediate is then subjected to oxidation to form the quinolone ring system.

-

Lactam formation and final modifications: Subsequent steps involve the formation of the γ-lactam ring and any necessary functional group manipulations to afford the final (S)-(-)-Quinolactacin B.

The optical rotation of the synthetic product is then measured and compared to that of the natural isolate to confirm the absolute configuration.

NMR Spectroscopy for Relative Stereochemistry

While X-ray crystallography provides absolute configuration, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments (NOESY and ROESY), is invaluable for determining the relative stereochemistry of a molecule in solution. NOE correlations are observed between protons that are close in space, regardless of their through-bond connectivity.

Experimental Protocol for NOESY/ROESY Analysis:

A solution of the purified quinolactacin is prepared in a suitable deuterated solvent. 2D NOESY or ROESY spectra are acquired on a high-field NMR spectrometer. The resulting spectra show cross-peaks between protons that are spatially close. By analyzing the pattern of these cross-peaks, the relative orientation of substituents on the stereogenic centers can be deduced. For example, a strong NOE between a proton on the γ-lactam ring and a proton on a side chain would indicate that these groups are on the same face of the molecule.

Visualization of Stereochemical Determination Workflow

The following diagram illustrates a typical workflow for the determination of the absolute configuration of a novel quinolactacin.

Stereochemical Relationships of Quinolactacins

The following diagram illustrates the stereochemical relationships between different quinolactacin isomers.

References

Quinolactacin C: An Unexplored Candidate in Anti-Cancer Research